molecular formula C12H19NO2 B13348724 1-(((Furan-2-ylmethyl)amino)methyl)cyclohexan-1-ol

1-(((Furan-2-ylmethyl)amino)methyl)cyclohexan-1-ol

Cat. No.: B13348724
M. Wt: 209.28 g/mol
InChI Key: RXOIFEMCKQIXHR-UHFFFAOYSA-N
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Description

1-(((Furan-2-ylmethyl)amino)methyl)cyclohexan-1-ol is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound features a cyclohexanol core with a furan-2-ylmethylamino substituent, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((Furan-2-ylmethyl)amino)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with furan-2-ylmethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

The process would involve careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(((Furan-2-ylmethyl)amino)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

Scientific Research Applications

1-(((Furan-2-ylmethyl)amino)methyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(((Furan-2-ylmethyl)amino)methyl)cyclohexan-1-ol is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(((Furan-2-ylmethyl)amino)methyl)cyclohexan-1-ol is unique due to its combination of a cyclohexanol core with a furan-2-ylmethylamino substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

1-[(furan-2-ylmethylamino)methyl]cyclohexan-1-ol

InChI

InChI=1S/C12H19NO2/c14-12(6-2-1-3-7-12)10-13-9-11-5-4-8-15-11/h4-5,8,13-14H,1-3,6-7,9-10H2

InChI Key

RXOIFEMCKQIXHR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNCC2=CC=CO2)O

Origin of Product

United States

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